3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol
Description
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is a silicon-containing propargyl alcohol derivative featuring a dimethyl(phenyl)silyl group at the 3-position and a phenyl-substituted alkyne moiety. This compound is of interest due to the unique electronic and steric effects imparted by the silicon group, which influence its reactivity, stability, and applications in organic synthesis.
Properties
CAS No. |
918138-93-9 |
|---|---|
Molecular Formula |
C19H22OSi |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C19H22OSi/c1-4-19(20,16-15-17-11-7-5-8-12-17)21(2,3)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3 |
InChI Key |
TZILYYOKNRGIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC1=CC=CC=C1)(O)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Silyl Chloride Reaction
One of the most common methods involves the reaction of 3-(Dimethylphenylsilyl)propyl chloride with phenylacetylene. The process typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate phenylacetylene, facilitating its nucleophilic attack on the silyl chloride.
$$
\text{3-(Dimethylphenylsilyl)propyl chloride} + \text{Phenylacetylene} \xrightarrow{\text{Base}} \text{3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol}
$$
- Base: Sodium hydride or potassium tert-butoxide
- Solvent: Typically anhydrous conditions are preferred, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: Reactions are generally conducted at room temperature to moderate temperatures depending on the reactivity of the substrates.
Alternative Methods
Another method described involves using platinum(II) chloride (PtCl₂) in conjunction with a ligand such as XPhos to facilitate the reaction between 1-phenylpent-1-en-4-yne and dimethylphenylsilane. This approach has shown good yields of the desired compound after purification.
$$
\text{1-Phenylpent-1-en-4-yne} + \text{Dimethylphenylsilane} \xrightarrow{\text{PtCl}_2} \text{3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol}
$$
- Catalyst: Platinum(II) chloride
- Ligand: XPhos
- Solvent: Dichloromethane (DCM)
- Temperature: Reaction typically performed at room temperature for extended periods.
Characterization and Yield
The resulting product can be characterized through various spectroscopic techniques including:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Used to confirm the structure and purity, providing information on hydrogen and carbon environments. |
| Mass Spectrometry | Helps in determining molecular weight and confirming molecular formula. |
| Infrared Spectroscopy | Useful for identifying functional groups present in the compound. |
The yield of these reactions can vary based on conditions but typically ranges from 70% to 90% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and resins
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol involves its interaction with various molecular targets. The silyl group can act as a protecting group for alcohols, facilitating selective reactions in organic synthesis. Additionally, the compound can participate in catalytic cycles, where the silyl group stabilizes reaction intermediates, enhancing the efficiency of the reaction .
Comparison with Similar Compounds
Structural Analogs with Silicon Substituents
3-(Dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one (1a)
- Structure : Differs in the carbonyl group replacing the propargyl alcohol moiety.
- Synthesis : Prepared via hydroacylation of p-anisaldehyde with allyldimethyl(phenyl)silane, yielding 48% after column chromatography .
- Key Differences : The ketone functionality reduces nucleophilicity compared to the alcohol group in the target compound. The dimethyl(phenyl)silyl group stabilizes intermediates in hydroacylation reactions, a feature likely shared with the target compound.
Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate (2.1b)
- Structure : Contains an allenylsilane ester group instead of a propargyl alcohol.
- Synthesis : Prepared via enantioselective methods by Panek et al., highlighting the role of silicon in directing regioselectivity during allenylation .
- Key Differences : The alkyne in the target compound may exhibit distinct reactivity in cycloadditions or nucleophilic attacks compared to the allene in 2.1b.
Non-Silicon Analogs
3-Methyl-1-phenylpent-1-yn-3-ol
- Structure : Lacks the silicon group, replaced by a methyl group.
Molecular Data :
- Reactivity : The silicon group in the target compound enhances stability toward nucleophiles and may facilitate silicon-directed stereoselective reactions, unlike the methyl analog .
3-[Bis(2-phenylethyl)phosphoryl]-4-methyl-1-phenylpent-1-yn-3-ol
- Structure : Phosphoryl group replaces the silyl group.
- Molecular Weight : 430.53 g/mol (vs. ~294.5 g/mol for the silicon analog) .
Enantioselective and Stereochemical Considerations
Compounds like (Ra)-2.8 (Methyl (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate) demonstrate that the dimethyl(phenyl)silyl group can be leveraged in enantioselective synthesis, often via chiral auxiliaries or catalysts . The target compound’s propargyl alcohol moiety may similarly enable asymmetric induction in reactions such as aldol additions or epoxidations.
Biological Activity
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is a silane compound that combines a silane moiety with an alkyne and an alcohol functional group. This unique structure suggests potential biological activities that merit further exploration. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is , with a molecular weight of approximately 252.4 g/mol. The compound features a phenyl-substituted alkyne, which may enhance its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features to 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol exhibit antimicrobial properties. For instance, silane derivatives have been shown to inhibit the growth of various bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Silane compounds have been reported to modulate enzyme activity, particularly in pathways involving kinases and phosphatases, which are crucial for various cellular functions and signaling pathways.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol through a multi-step process involving PtCl2 catalysis. The synthesized compound was evaluated for its reactivity with different biological targets. Preliminary results suggested moderate interactions with nucleophiles, indicating potential for further development in drug design .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis was conducted comparing 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol with other silane derivatives. The study highlighted that modifications in the phenyl group significantly influenced biological activity, suggesting that the electronic properties of substituents could be optimized for enhanced efficacy .
Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methyl-1-phenyldecyne | C_{13}H_{18} | Longer carbon chain; lacks silicon |
| Dimethyl(phenyl)silane | C_{10}H_{12}Si | Simpler structure; no alkyne or alcohol |
| 4-(Dimethyl(phenyl)silyl)-2-butyne | C_{12}H_{16}Si | Different functional group positioning |
This table illustrates the structural diversity among compounds related to 3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol, emphasizing how variations can impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
